Diphenyl formazan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

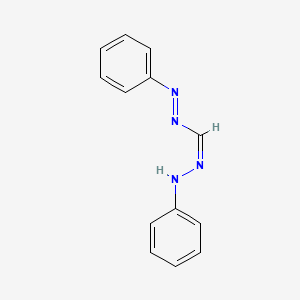

Diphenyl formazan, also known as this compound, is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Assays

Cell Viability and Proliferation Testing

Diphenyl formazan is primarily utilized in cell viability assays, notably in the MTT assay. This assay measures the metabolic activity of cells based on their ability to reduce the tetrazolium salt to formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, making it a reliable indicator of cell health.

Case Study: MTT Assay Optimization

A study focused on improving the solubilization of formazan crystals in microbiological cultures highlighted the importance of solvent choice. Various solvents were tested to minimize artifacts in data acquisition during the MTT assay. The findings indicated that using specific solvents could significantly enhance the accuracy of cell viability readings, reducing misinterpretations caused by undissolved formazan aggregates .

| Solvent Type | Absorbance at 570 nm | Comments |

|---|---|---|

| DMSO | 0.900 | Low interference, good solubilization |

| Isopropanol | 0.850 | Moderate effectiveness |

| Ammonia-DMSO | 0.780 | High variability, not recommended |

Antimicrobial Activity Assessment

This compound derivatives have shown promise in antimicrobial applications. Studies have demonstrated that certain synthesized derivatives exhibit significant antibacterial activity against a variety of pathogens.

Case Study: Antimicrobial Screening

In a recent study, several this compound derivatives were synthesized and tested against common bacterial strains. The results indicated that specific derivatives had enhanced antimicrobial properties, suggesting their potential use as therapeutic agents .

| Compound ID | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 32 µg/mL |

| 4b | S. aureus | 16 µg/mL |

| 4c | P. aeruginosa | 8 µg/mL |

Photodynamic Therapy

Recent research has explored the use of this compound as a photosensitizer in photodynamic therapy (PDT). The compound's ability to generate reactive oxygen species upon light activation makes it suitable for treating various cancers.

Case Study: Photosensitizing Activity

A study investigated the photosensitizing activity of this compound derivatives under varying light conditions. The results showed that these compounds could effectively induce oxidative stress in cancer cells when exposed to light, highlighting their potential as therapeutic agents in PDT .

Material Sciences

This compound has also found applications in material sciences, particularly in the development of sensors and dyes due to its chromogenic properties.

Case Study: Sensor Development

Research has demonstrated that this compound can be incorporated into polymer matrices to create sensors capable of detecting specific ions or compounds based on colorimetric changes. This application leverages its sensitivity to environmental changes, making it a valuable tool in analytical chemistry .

Análisis De Reacciones Químicas

Oxidation to Tetrazolium Salts

Diphenyl formazan undergoes oxidation to regenerate tetrazolium salts, a reversible process central to its role in redox indicators. Strong oxidants like bromine (Br₂), nitric acid (HNO₃), and lead tetra-acetate facilitate this conversion:

1 5 DiphenylformazanOxidantTetrazolium Salt+Byproducts

For example, bromination of 1,5-diphenylformazan yields 3-bromo-1,5-diphenyltetrazolium bromide and 3-bromo-1,5-di-para-phenylformazan as intermediates . Kinetic studies show this reaction proceeds via a single-step mechanism under ambient conditions .

Halogenation Reactions

Halogens like bromine react with this compound to produce halogenated derivatives. A notable reaction yields di(3-bromo-1,5-diphenyltetrazolium)-decabromide , characterized by X-ray crystallography :

C13H12N4+Br2→C13H10.6N4Br5.3+HBr

Key Data :

-

Product crystal structure: Triclinic space group P1 with lattice parameters a = 8.572 Å, b = 9.711 Å, c = 14.166 Å .

-

Brominated products exhibit enhanced stability and altered absorption spectra .

Complexation with Metal Ions

The compound forms colored chelates with transition metals via its nitrogen-rich backbone. Common complexes include Cu²⁺, Co³⁺, and Zn²⁺ derivatives :

Diphenyl formazan+Mn+→[M(Formazan)m]n+

Properties of Metal Complexes :

| Metal Ion | Color | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | Deep Blue | 8.2–9.1 | Catalysis/Sensors |

| Co³⁺ | Violet | 7.8–8.5 | Electrochemical studies |

| Zn²⁺ | Orange-Red | 6.5–7.2 | Bioimaging |

These complexes are pH-sensitive and stabilize through resonance and hydrogen bonding .

Acid-Base Reactions

This compound exhibits amphoteric behavior due to its hydrazone (-NH) and azo (-N=N-) groups. Deprotonation occurs in basic media, forming resonance-stabilized anions :

Diphenyl formazan+OH−→[Formazan−]+H2O

pKa Values :

Photochemical Isomerization

Exposure to UV/visible light induces E-Z isomerization and proton transfer, enabling photochromic applications :

anti s transhνsyn s cis or syn s trans

Key Findings :

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via cleavage of the formazan backbone, releasing nitrogen gas and forming aromatic amines :

C13H12N4ΔC6H5NH2+C6H5N2+N2

Thermochemical Data :

Biological Redox Reactions

In biochemical assays, this compound derivatives (e.g., MTT formazan) are reduced by cellular dehydrogenases, correlating with metabolic activity :

MTTDehydrogenasesFormazan(absorbance at 570 nm)

Optimized Conditions :

Propiedades

Número CAS |

1885-34-3 |

|---|---|

Fórmula molecular |

C13H12N4 |

Peso molecular |

224.26 g/mol |

Nombre IUPAC |

N'-anilino-N-phenyliminomethanimidamide |

InChI |

InChI=1S/C13H12N4/c1-3-7-12(8-4-1)16-14-11-15-17-13-9-5-2-6-10-13/h1-11,16H/b14-11-,17-15? |

Clave InChI |

WNWBOKCOOMCJDA-RRCIZCIVSA-N |

SMILES |

C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |

SMILES isomérico |

C1=CC=C(C=C1)N/N=C\N=NC2=CC=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |

Sinónimos |

1,5-diphenylformazan |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.